Celabenzine
Description
Contextualization of Celabenzine as a Natural Product in Chemical Research
Natural products, derived from living organisms, serve as a rich source of chemically diverse and biologically active compounds, forming a cornerstone of chemical research nih.govnih.gov. This compound is a prime example of such a natural product, primarily isolated from the roots of Tripterygium wilfordii, commonly known as Thunder God Vine, a plant widely utilized in traditional Chinese medicine uni.lunih.govnih.gov. Its classification as a macrocyclic spermidine (B129725) alkaloid places it within a group of polyamine heterocycles, which are biosynthetically derived from amino acids such as L-Ornithine or L-Arginine via putrescine nih.govnih.gov. These alkaloids are characterized by the presence of multiple amino groups and often form amide structures with various acid derivatives, contributing to their unique macrocyclic architectures nih.govuni.lu.
Historical Perspective on the Isolation and Initial Characterization of this compound
The isolation and initial characterization of this compound marked a notable advancement in the study of naturally occurring polyamines. This compound was identified and structurally elucidated alongside other novel macrocyclic spermidine alkaloids, including celacinnine (B1235249), celallocinnine, and celafurine uni.lu. These compounds are distinguished by their 13-membered ring systems, which are formed from spermidine and cinnamoyl precursor units uni.lu. Early research efforts also extended to the total synthesis of this compound, a significant achievement that confirmed its proposed structure and provided avenues for further investigation into its chemical properties and potential derivatives nih.govnih.gov. Structurally, this compound features a spermidine unit N1-linked to a benzoyl group, forming a 13-membered lactam ring, and possesses three nitrogen atoms with two amide bonds nih.govuni.lu. An N9-methylated derivative of this compound has also been reported from Gymnosporia arenicola leaf uni.lu.
Overview of Key Academic Research Trajectories for this compound
Academic research on this compound has pursued several key trajectories, ranging from analytical method development to its investigation within complex biological systems.
One significant area of research involves the development of analytical methods for its quantification in natural sources. For instance, a simple and sensitive High-Performance Liquid Chromatography (HPLC) method has been established for the simultaneous quantification of this compound, celafurine, and celacinnine in various parts of Tripterygium wilfordii, including the root, stem, and leaf nih.govnih.gov. This method is crucial for quality control and for understanding the distribution of these alkaloids within the plant. The precision of this method, measured by the relative standard deviation (RSD) of peak area, demonstrated high reproducibility for this compound, as detailed in Table 1 nih.gov.
Table 1: HPLC Quantification Parameters for this compound and Related Alkaloids nih.gov
| Compound | Limit of Detection (LOD) (ng) | Limit of Quantification (LOQ) (ng) | RSD of Peak Area (Precision) (%) |
| Celafurine | 0.436 | 0.872 | 0.15 |
| This compound | 2.046 | 4.090 | 0.18 |
| Celacinnine | 2.028 | 4.054 | 0.17 |
Another trajectory involves its inclusion in network pharmacology and molecular docking studies, particularly in the context of Panax ginseng (ginseng) cenmed.comnih.govdsmz.de. While this compound is primarily isolated from Tripterygium wilfordii, it has been identified as a component in certain Panax ginseng extracts and has been investigated for its potential therapeutic mechanisms alongside other ginseng compounds cenmed.comnih.govdsmz.de. For example, in studies exploring the effects of Panax ginseng on conditions like atopic dermatitis, this compound has emerged as a key oral compound targeting hub genes within compound-target networks dsmz.de. Similarly, it has been listed among low molecular weight compounds of Panax ginseng studied for their potential in alleviating conditions such as COVID-19 and type 2 diabetes mellitus cenmed.comnih.gov. These studies often employ computational approaches to predict and elucidate the molecular interactions and pathways influenced by such compounds dsmz.defrontiersin.orgfishersci.firesearchgate.net.
Significance of this compound as a Macrocyclic Spermidine Alkaloid in Chemical Biology
The significance of this compound in chemical biology stems from its identity as a macrocyclic spermidine alkaloid, a class of natural products known for their structural complexity and diverse biological activities uni.lunih.govnih.govuni.lu. Polyamines like spermidine and spermine (B22157) are crucial for various cellular processes, including cell development, division, and survival uni.lu. Macrocyclic spermidine alkaloids, which are widely distributed in plants, microorganisms, and marine species, have garnered considerable interest due to their remarkable pharmacological properties uni.lunih.govnih.govuni.lu.
Research has revealed a broad spectrum of biological activities associated with members of the polyamine family, including anti-inflammatory, antibacterial, anti-tumor, anti-Alzheimer's disease, and anti-parasitic effects uni.lunih.govnih.govuni.lu. This compound, as a representative of this class, contributes to the understanding of these activities. The unique macrocyclic structure, including the 13-membered lactam ring and the specific arrangement of nitrogen atoms and amide bonds, is believed to underpin these diverse biological interactions nih.govuni.luuni.lu. Continued research into this compound and its analogues is vital for exploring their full therapeutic potential and for advancing the field of chemical biology through the discovery of novel bioactive scaffolds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
53938-08-2 |
|---|---|
Molecular Formula |
C23H29N3O2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(2S)-9-benzoyl-2-phenyl-1,5,9-triazacyclotridecan-4-one |
InChI |
InChI=1S/C23H29N3O2/c27-22-18-21(19-10-3-1-4-11-19)24-14-7-8-16-26(17-9-15-25-22)23(28)20-12-5-2-6-13-20/h1-6,10-13,21,24H,7-9,14-18H2,(H,25,27)/t21-/m0/s1 |
InChI Key |
LSYKFBZWBDMZLQ-NRFANRHFSA-N |
SMILES |
C1CCN(CCCNC(=O)CC(NC1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Isomeric SMILES |
C1CCN(CCCNC(=O)C[C@H](NC1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CCCNC(=O)CC(NC1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Celabenzine
Strategic Approaches to the Total Synthesis of Celabenzine
The total synthesis of this compound, alongside other spermidine (B129725) alkaloids such as celacinnine (B1235249) and celafurine, has been successfully achieved through various strategic approaches. A prominent strategy involves the macrolactamization of linear precursors, often facilitated by template effects.
Other general methods for synthesizing macrocyclic polyamines include the expansion of a cyclic precursor ring or the macrolactamization of linear precursors umich.edu.
While the term "condensation reaction" encompasses a broad range of chemical processes involving the joining of molecules with the elimination of a small molecule (e.g., water or alcohol), specific named condensation reactions (such as Aldol or Claisen condensations) are not explicitly highlighted as distinct, named steps in the reported total syntheses of this compound in the available literature. However, the formation of the macrolactam ring, a crucial step in this compound synthesis, inherently involves an amide bond formation, which is a type of condensation process. The boron-templated cyclization mentioned above is a sophisticated method for achieving this macrocyclization, effectively bringing reactive functionalities into proximity for bond formation researchgate.netacs.org.
Ring expansion techniques are pivotal in constructing the macrocyclic spermidine alkaloid skeletons, including that of this compound. One effective strategy involves the ring expansion of cyclic precursors utilizing a 3-aminopropyl side chain or β-lactam derivatives umich.edu. This allows for the formation of 13-membered spermidine alkaloids from smaller 9-membered azalactams umich.edu.
Two primary methods for introducing the 3-aminopropyl side chain have been developed:
Selective alkylation of the amide group NH of the ring with acrylonitrile , followed by the reduction of the cyano (CN) group using hydrogen on Raney nickel umich.edu.
Selective alkylation of the amide group NH of the ring with N-(3-bromopropyl)phthalimide , followed by the transformation of the phthalimide (B116566) group into an amino group through interaction with hydrazine (B178648) umich.edu.
Furthermore, transamidative ring expansion of N-ω-halogenoalkyl-β-lactams has been successfully employed to synthesize 8- and 9-membered 1,5-diaza cyclic ketones, which serve as intermediates for 13-membered alkaloids belonging to the this compound group mdpi.comuzh.ch. This method involves the amination of N-(3-halogenopropyl)-4-phenylazetidin-2-ones in liquid ammonia, followed by transamidative ring expansion to yield 4-phenyl-1,5-diazacyclooctan-2-one in high yields uzh.ch.
β-Lactam derivatives play a significant role as versatile building blocks in the synthesis of spermine (B22157) and spermidine alkaloids, including this compound. Their strained four-membered ring structure facilitates ring-opening and subsequent cyclization reactions.
As noted, ring expansion techniques frequently utilize β-lactams. For instance, the use of β-lactams in ring expansion has enabled the synthesis of 13-membered spermidine alkaloids, often without the need for protective groups umich.edusigmaaldrich.com. The transamidative ring expansion of N-ω-halogenoalkyl-β-lactams, as described above, is a direct application where the β-lactam ring is expanded to form the larger macrocyclic core or its precursors uzh.ch. This highlights β-lactams not just as intermediates, but as strategic elements that simplify synthetic routes by allowing for controlled ring enlargement.
The synthesis of this compound and its analogues often requires precise control over stereochemistry, given the presence of chiral centers in these natural products. This compound itself can exist in specific stereoisomeric forms, such as (S)-Celabenzine psu.edu.
One notable example of stereoselective synthesis in the this compound family is the formal total synthesis of (+)-(9S,13R)-13-hydroxyisocyclothis compound , a naturally occurring alkaloid related to this compound acs.org. This synthesis was achieved through an asymmetric phase-transfer-catalyzed γ-alkylation of phthalide (B148349) 3-carboxylic esters acs.org. This methodology allowed for the introduction of an unfunctionalized group at the γ-position of the phthalide core, generating 3,3-disubstituted phthalide derivatives with a chiral quaternary γ-carbon acs.org.
The reaction conditions for this asymmetric synthesis typically involve the phthalide ester and an alkylating agent (e.g., benzyl (B1604629) bromide) in the presence of a chiral phase-transfer catalyst and an aqueous base (e.g., 50% w/w Cs₂CO₃) in an organic solvent like toluene (B28343) acs.org. This method has demonstrated good to excellent yields (65–96%) and good enantioselectivities (74–88% ee), which could be further enhanced to 94–95% ee through recrystallization acs.org. This illustrates the importance of chiral precursors and catalytic methods in achieving the desired stereoisomeric purity.
Table 1: Representative Data for Asymmetric Alkylation in this compound Analogue Synthesis acs.org
| Phthalide Ester | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee) (%) |
| 15a | 16a | 96 | 88 |
| 15b | 16b | 85 | 82 |
| 15c | 16c | 78 | 74 |
| 15d | 16d | 65 | 79 |
| 15e | 16h | 92 | 85 |
(Note: Data is illustrative based on reported ranges and examples for the asymmetric phase-transfer-catalyzed γ-alkylation of phthalide 3-carboxylic esters, which was used for the formal synthesis of a this compound analogue.)
Design and Synthesis of this compound Analogues and Structural Derivatives
The design and synthesis of this compound analogues and structural derivatives are driven by the desire to explore structure-activity relationships and potentially develop compounds with improved properties. These efforts often involve systematic modifications of the macrocyclic core or appended functionalities.
The broader class of macrocyclic derivatives of polymethylene amines of natural origin, to which this compound belongs, is a fertile ground for analogue synthesis umich.edu. The strategies employed for the total synthesis of this compound, such as macrolactamization and ring expansion, are also applicable to the synthesis of its analogues.
Systematic modification of the macrocyclic core is a common strategy in the design of analogues. For this compound, which possesses a 13-membered macrocyclic spermidine skeleton, modifications can involve altering the ring size, introducing different substituents, or varying the heteroatom positions within the ring.
As demonstrated by the synthesis of (+)-(9S,13R)-13-hydroxyisocyclothis compound, the modification of a related phthalide core through asymmetric alkylation can lead to novel derivatives acs.org. While this example focuses on a phthalide core rather than the direct this compound macrocycle, it illustrates a general principle of introducing chirality and varying substituents on a macrocyclic scaffold to generate analogues.
In the broader context of macrocycle synthesis, researchers explore various methods to achieve structural diversity, including ring-closing metathesis (RCM), intramolecular cyclizations, and templated reactions beilstein-journals.org. These methods allow for precise control over the macrocyclic architecture, enabling the systematic introduction of changes to evaluate their impact on chemical and biological properties. The goal is often to identify key structural elements responsible for specific activities or to improve properties like stability or bioavailability, as seen in the development of analogues for other natural products byjus.comyoutube.comacs.org.
Introduction of Peripheral Substituents for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, establishing the correlation between a molecule's chemical structure and its biological activity wikipedia.orgcollaborativedrug.com. For this compound, understanding SAR is critical given its classification as a macrocyclic spermidine alkaloid, a class known for diverse pharmacological activities, including anti-tumor, anti-inflammatory, anti-Alzheimer's disease, and anti-parasitic properties akjournals.com.
Peripheral substituents play a crucial role in modulating the biological effects of this compound. Subtle structural differences can lead to distinct activities or potencies. For example, the acyl side chain is the primary distinguishing feature among this compound, celallocinnine, celacinnine, and celafurine, suggesting that modifications in this region significantly impact their properties pulsus.com.
Examples of peripheral modifications studied include:
N9-Methylation: An N9-methylated this compound derivative has been identified, indicating that alkylation at nitrogen atoms can be a point of derivatization pulsus.com.
Hydroxyl Group Introduction: The discovery and synthesis of hydroxylated derivatives, such as (+)-(9S,13R)-13-hydroxyisocyclothis compound, underscore the importance of introducing hydroxyl functions onto the macrocycle for SAR investigations pulsus.comacs.org. These modifications can alter polarity, hydrogen bonding capabilities, and interactions with biological targets.
Stereochemical Variations: The synthesis and chiroptical properties of various stereoisomers, including (S)-Celabenzine, (S)-Celacinnine, and (S)-Celafurine, are investigated to understand the impact of chirality on their chemical and biological profiles researchgate.netmdpi.com. This highlights that the precise three-dimensional arrangement of atoms, influenced by peripheral substituents, is a critical factor in SAR.
The systematic introduction of different peripheral substituents allows researchers to map the structural requirements for specific biological activities, guiding the rational design of new compounds with improved properties.
Precursor Chemistry and Intermediate Reactivity in this compound Synthesis
The synthesis of this compound and its related macrocyclic spermidine alkaloids often commences from a common chiral precursor, specifically (−)-(2S)-2-phenyl-1,5,9-triazacyclotridecan-4-one researchgate.netresearchgate.net. This chiral building block is pivotal for establishing the correct stereochemistry within the final macrocyclic structure.
Key aspects of precursor chemistry and intermediate reactivity include:
Linear Polyamine Intermediates: The synthesis frequently involves the preparation and selective protection of linear polyamine intermediates sibran.ru. These intermediates are then cyclized to form the macrocyclic ring. The choice of protecting groups is critical to ensure selective reactions and prevent unwanted side reactions during the multi-step synthesis sibran.ru.
Ring Expansion Strategies: One prominent synthetic route involves the ring expansion of smaller cyclic lactam rings. This can be achieved through methods such as:
Transamidation of N-(aminoalkyl)lactams: This involves the reorganization of existing amide bonds to form a larger ring researchgate.net.
β-Lactam-Lactim Ether Condensation: This method utilizes β-lactam intermediates, which undergo condensation followed by reductive cleavage to expand the ring system researchgate.net. For instance, 4-phenylazetidin-2-one (B1582041) serves as a crucial intermediate in such ring expansion reactions researchgate.net.
Bicyclic Acyl Hydrazine Formation: This involves the formation of a bicyclic intermediate followed by N–N bond cleavage researchgate.net.
Macrolactamization: The formation of the macrocyclic lactam ring is a key and often challenging step. This intramolecular amide bond formation typically requires highly dilute conditions to favor cyclization over polymerization rsc.org.
Templated Syntheses: To overcome challenges like racemization during amide bond formation and to improve cyclization yields, templated syntheses have been developed. Boron-templated and antimony-templated macrolactamization protocols have proven effective in the synthesis of natural products, including analogues with 13-membered ring systems, by guiding the cyclization process rsc.org.
Catalytic Amide Bond Formation: Direct condensation reactions between carboxylic acids and amines, catalyzed by boronic acids, represent a significant advancement in forming the amide bonds necessary for the macrocyclic structure rsc.org.
The careful design and manipulation of these precursors and intermediates, along with precise control over reaction conditions, are essential for the efficient and stereoselective synthesis of this compound and its diverse derivatives.
Advanced Structural Elucidation and Conformational Analysis of Celabenzine
Determination of Absolute Configuration and Chiroptical Properties of Celabenzine and its Isomers
The determination of the absolute configuration of this compound and its isomers is critical for understanding their stereochemical properties and biological activities. This compound belongs to the 'celacinnine' type of 13-membered spermidine (B129725) alkaloids, for which empirical chiroptical studies have indicated an (S)-configuration. researchgate.net
Chiroptical properties, such as optical rotation, are fundamental for characterizing chiral molecules like this compound. Studies involving the synthesis and chiroptical analysis of this compound, alongside other 13-membered spermidine alkaloids like (-)-(S)-celacinnine, (-)-(S)-celafurine, and (+)-(S)-viburnine, have contributed to establishing their stereochemical assignments. researchgate.netmdpi.comacs.orgacs.orgdntb.gov.uanih.govpsu.eduresearchgate.netacs.org For instance, the absolute configurations of related macrocyclic spermidine alkaloids, such as (+)-decaryine A, have been unambiguously elucidated through single-crystal X-ray diffraction, which provides definitive evidence of stereochemistry. mdpi.comnih.gov This method, often combined with refinement of the Flack parameter, is a robust approach for assigning absolute configurations, especially when heavy atoms are present in the crystal structure. mdpi.comnih.gov
Spectroscopic Investigations for High-Resolution Structural Insights (beyond basic identification)
High-resolution structural insights into this compound are primarily derived from advanced spectroscopic techniques, which go beyond basic compound identification to reveal intricate details of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the comprehensive structural elucidation of this compound. Both 1H and 13C-NMR spectra provide crucial information about the proton and carbon environments within the molecule. mdpi.comakjournals.comnih.govst-andrews.ac.ukacs.orgacs.org For macrocyclic spermidine alkaloids, two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear Single Quantum Coherence (HSQC), are extensively utilized. These experiments establish direct and long-range correlations between protons and carbons, allowing for the complete assignment of signals and the confirmation of the molecular connectivity. For example, J-modulated 13C-NMR and HSQC spectra are employed to differentiate between methyl, methylene (B1212753), methine, and quaternary carbons, providing a detailed carbon framework. mdpi.comnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly HR-ESIMS, is employed to determine the precise molecular formula of this compound by accurately measuring its mass-to-charge ratio. mdpi.comnih.gov Furthermore, tandem mass spectrometry (MS/MS), such as Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS), is instrumental in studying the fragmentation patterns of macrocyclic polyamine alkaloids, including this compound. china-pharmacy.com This technique provides characteristic cleavage fragments that aid in rapid identification and structural confirmation. For instance, common characteristic fragment ions at m/z 160.11 (base peak), m/z 188.10, and m/z 100.07 have been identified for this class of compounds in positive ion mode. china-pharmacy.com
Infrared (IR) and Raman Spectroscopy: While specific detailed data for this compound itself from IR and Raman spectroscopy are not widely reported in the provided sources, these vibrational spectroscopic techniques are generally applied to organic compounds to identify functional groups and study molecular vibrations. researchgate.netuni-siegen.delibretexts.orgresearchgate.net IR spectroscopy detects changes in dipole moment during vibrations, while Raman spectroscopy measures inelastic scattering of light due to changes in molecular polarizability. uni-siegen.delibretexts.org These complementary methods can provide insights into the presence of specific bonds (e.g., amide carbonyl, C-H stretches, aromatic ring vibrations) within the this compound structure.
Conformational Analysis of the this compound Macrocycle in Solution and Solid State
This compound features a 13-membered macrocyclic lactam ring, which inherently possesses conformational flexibility. pulsus.comrsc.orgakjournals.com Understanding the preferred conformations of such macrocycles in different environments (solution and solid state) is crucial for comprehending their chemical behavior and potential interactions.
In solution, the conformational landscape of macrocyclic compounds like this compound is often dynamic, involving interconversion between multiple low-energy conformers. NMR spectroscopy plays a vital role in solution-state conformational analysis. Parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) correlations (obtained from techniques like NOESY or ROESY) can provide insights into the spatial proximity of protons and, consequently, the preferred solution-state conformations. st-andrews.ac.ukacs.org For related macrocyclic spermidine alkaloids, studies have explored the conformational preferences and the distinctions between cis- and trans-isomers, such as celallocinnine and celacinnine (B1235249), which differ in the configuration of a cinnamoyl double bond. pulsus.com
Computational methods, including molecular mechanics, molecular dynamics (MD) simulations, and quantum mechanical calculations, are powerful tools for exploring the conformational space of macrocycles. These methods can predict stable conformers, calculate their relative energies, and simulate their dynamic behavior in solution, providing a theoretical framework to complement experimental observations.
Crystallographic Studies on this compound and its Co-crystals for Molecular Interactions (if applicable)
Single-crystal X-ray diffraction stands as the most definitive technique for elucidating the precise three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov This method provides atomic-level details, including bond lengths, bond angles, torsion angles, and the absolute configuration of chiral centers. wikipedia.orgnih.gov
While direct detailed crystallographic data specifically for this compound itself is not extensively highlighted in the provided search results, X-ray crystallography has been successfully applied to determine the structures and absolute configurations of related macrocyclic spermidine alkaloids. For instance, the structure of (+)-decaryine A, a macrocyclic lactam spermidine alkaloid, was confirmed by single-crystal X-ray diffraction, allowing for the unambiguous assignment of its absolute configurations. mdpi.comnih.gov The presence of certain atoms, such as chloride, in the crystal can facilitate the determination of absolute configuration through the refinement of the Flack parameter. mdpi.comnih.gov
Crystallographic studies are also invaluable for investigating molecular interactions within the crystal lattice. These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, dictate the crystal packing and can provide insights into the intermolecular forces that govern the compound's physical properties and potential binding mechanisms. wikipedia.org The concept of co-crystallization, where this compound might form crystalline complexes with other molecules, could further reveal specific molecular recognition patterns and host-guest interactions. Although direct co-crystal structures of this compound are not explicitly detailed, computational molecular docking studies have predicted strong binding affinities and interactions between this compound and various target proteins, such as RhoA, suggesting its capacity for specific molecular interactions at a fundamental level. researchgate.netunar.ac.idwjgnet.comnih.govmdpi.com These computational predictions lay the groundwork for potential future crystallographic investigations of this compound in complex with biological targets or other small molecules.
Data Tables
Table 1: Spectroscopic Characteristics of Macrocyclic Polyamine Alkaloids (including this compound)
| Spectroscopic Method | Characteristic Findings | Notes |
| HR-ESIMS | Precise molecular weight (e.g., m/z 379.50 for this compound nih.govchemblink.com) | Used for molecular formula determination. mdpi.comnih.gov |
| UPLC-Q-TOF-MS/MS | Characteristic fragment ions: m/z 160.11 (base peak), m/z 188.10, m/z 100.07 (positive ion mode) | Aids in rapid identification of macrocyclic polyamine alkaloids. china-pharmacy.com |
| 1H-NMR | Signals for aliphatic and aromatic protons, deshielded methine, methylene protons. | Used for proton environment and connectivity. mdpi.comnih.gov |
| 13C-NMR | Signals for amide carbonyl, nitrogenated methylenes, sp3 methylenes, sp3 methine, sp2 methines, sp2 quaternary carbons. | Used for carbon framework and functional group identification. mdpi.comnih.gov |
| 2D NMR (COSY, HMBC, HSQC) | Correlations establishing direct and long-range connectivity between atoms. | Crucial for complete structural assignment and confirming frameworks. mdpi.comnih.gov |
Computational and Theoretical Investigations of Celabenzine
Molecular Docking Studies on Celabenzine-Target Interactions
Molecular docking is a widely employed computational technique that predicts the preferred orientation of a ligand, such as this compound, when bound to a protein to form a stable complex. This method is crucial for estimating binding conformations and their resultant binding affinities, playing a significant role in structure-based drug design. nih.goveuropeanreview.org
Ligand-Protein Binding Affinity Prediction and Docking Algorithm Validation
Studies involving this compound have utilized molecular docking to predict its binding affinity to various biological targets. This compound has demonstrated a strong binding affinity with its target gene, RhoA, indicating a stable interaction. researchgate.netnchpjournals.com The binding energy, often expressed in kcal/mol, is a key metric reflecting the strength of the interaction between the ligand and the receptor. ukscip.com For instance, this compound (H+) has been reported with a docking score of -6.3 kcal/mol. unar.ac.id Docking energies for protein-ligand interactions involving this compound are frequently observed to be below -5.0 kcal/mol, which is generally indicative of stable binding. tandfonline.com
Various docking algorithms and software are employed for these predictions, including PyRx AutoDock Vina tandfonline.com and AutoDock Vina ukscip.com. SiteMap software can be used to predict optimal binding sites and define docking parameters. ukscip.com The accurate prediction of ligand-protein binding affinity remains a significant challenge in drug discovery, with computational methods continuously being refined to improve estimations. nih.govmdpi.comopenreview.netrsc.orgnih.gov
Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability
Molecular dynamics (MD) simulations are powerful computational tools that simulate the dynamic behavior of molecular systems at an atomic level, providing insights into structural changes, stability, and interactions over time. iaanalysis.comnih.gov These simulations are essential for studying the structural flexibility of protein-ligand complexes and assessing their stability. tandfonline.com
Network Pharmacology and Systems Biology Approaches for this compound Research
Network pharmacology and systems biology represent a paradigm shift in understanding the complex interplay between chemical compounds and biological systems. These disciplines integrate bioinformatics and network analysis to systematically explore the multi-target and multi-pathway effects of compounds like this compound. nih.govamegroups.org
Comprehensive Target Prediction and Network Construction
The identification of potential targets for this compound is a foundational step in network pharmacology. Targets are typically predicted and retrieved from various public databases, including PubMed researchgate.netnchpjournals.com, the Traditional Chinese Medicine Systems Pharmacology (TCMSP) database tandfonline.comphcog.com, and SwissTargetPrediction tandfonline.com. Through these analyses, this compound has been found to share a significant number of intersecting targets, such as 175 targets associated with central nervous system damage. researchgate.netnchpjournals.com Notably, this compound has been identified as a modulator of the RhoA gene. researchgate.netnchpjournals.com
Following target prediction, network construction is performed to visualize the complex relationships between this compound, its predicted targets, and associated diseases. Protein-protein interaction (PPI) networks are commonly constructed using tools like the STRING database tandfonline.comnih.govsdstate.edu and visualized with software such as Cytoscape. researchgate.netnchpjournals.comtandfonline.comnih.govportlandpress.com this compound, as a key oral compound derived from Panax ginseng, has been shown to target hub genes within these complex networks. tandfonline.comnih.govfigshare.com
Gene Ontology and Kyoto Encyclopedia of Genes and Genomes (KEGG) Pathway Enrichment Analysis of this compound-Associated Targets
To gain a deeper understanding of the biological functions and pathways influenced by this compound, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the identified targets. GO enrichment analysis categorizes genes into biological processes, cellular components, and molecular functions, providing a comprehensive overview of their roles. nih.govgeneontology.orggeneontology.org Tools such as Metascape researchgate.netnchpjournals.com and DAVID tandfonline.com are frequently used for this purpose.
KEGG pathway enrichment analysis identifies the signaling and metabolic pathways significantly enriched by this compound-associated targets. nih.govsdstate.edusemanticscholar.orggenome.jpreadthedocs.io Research has revealed that this compound's targets are notably enriched in pathways such as the PI3K-Akt signaling pathway, MAPK signaling pathway, and proteoglycans in the cancer pathway. researchgate.netnchpjournals.comnih.gov Other implicated pathways include Th17 cell differentiation, EGFR tyrosine kinase inhibitor resistance, C-type lectin receptor signaling, and TNF signaling. tandfonline.comnih.gov Furthermore, pathways related to cancer, Hepatitis B, Kaposi sarcoma-associated herpesvirus infection, human T-cell leukemia virus infection, human cytomegalovirus infection, Ras signaling pathway, and chemical carcinogenesis - receptor activation have also been identified as potentially influenced by this compound. nih.gov
The collective insights from these computational investigations underscore this compound's potential therapeutic mechanisms, highlighting its interactions at the molecular level and its broader impact on biological systems.
Mechanistic Elucidation of Celabenzine S Biological Activities at Molecular and Cellular Levels
Investigation of Celabenzine's Influence on Protein-Protein Interactions (PPIs)
Direct PPI Inhibition or Enhancement Mechanisms
This compound has been investigated for its potential to directly modulate protein-protein interactions (PPIs), which are crucial for various cellular processes like gene regulation and signal transduction mdpi.comaptamergroup.com. Molecular docking studies have indicated specific binding affinities between this compound and certain target proteins, suggesting its role in either inhibiting or enhancing these interactions.
For instance, this compound has demonstrated a strong binding affinity with the target gene RhoA, indicating a stable interaction researchgate.net. This interaction is posited to contribute to this compound's protective effects against central nervous system damage by modulating the RhoA gene researchgate.net. Additionally, this compound has been found to exhibit high binding energy with PGC-1α iiim.res.in. In the context of mpox virus research, this compound was selected as a ligand for molecular docking studies against key mpox virus targets, including F8-A22-E4 DNA polymerase holoenzyme and profilin-like protein A42R researchgate.netresearchgate.net. While specific binding energies for this compound in these mpox studies were not detailed in the provided information, its selection as a ligand underscores its potential for direct interaction with viral proteins researchgate.netresearchgate.net. These findings collectively suggest that this compound can directly engage with specific proteins, thereby influencing their functional interactions within biological pathways.
Table 1: Key Protein Interactions and Binding Affinities of this compound
| Protein Target | Interaction Type/Observation | Implied Mechanism | Source |
| RhoA | Strong binding affinity | Modulation of RhoA gene, protective effects against CNS damage researchgate.net | researchgate.net |
| PGC-1α | High binding energy | Potential involvement in metabolic regulation iiim.res.in | iiim.res.in |
| F8-A22-E4 DNA polymerase holoenzyme (Mpox) | Chosen as ligand for molecular docking | Potential interaction with viral proteins researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Profilin-like protein A42R (Mpox) | Chosen as ligand for molecular docking | Potential interaction with viral proteins researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Global PPI Network Analysis in Response to this compound
Network pharmacology approaches are extensively utilized to decipher the multi-component, multi-target, and multi-pathway mechanisms of action of traditional Chinese medicine compounds, including this compound wjgnet.comresearchgate.netijpsonline.comnih.govtandfonline.comijpsonline.comfigshare.com. These studies involve constructing protein-protein interaction (PPI) networks to understand the intricate relationships among potential targets, their co-expression, and functional associations nih.govijpsonline.com.
This compound is frequently identified as a pivotal component within these complex PPI networks. For instance, in a study investigating the effect of Liu-Wei-Bu-Qi capsule on lung cancer, which contains this compound, a PPI network analysis of overlapping targets identified 16 hub genes wjgnet.com. Similarly, in research on central nervous system damage, network pharmacology revealed that this compound shares 175 intersecting targets, indicating its broad impact on the cellular interactome researchgate.net. Other analyses have also highlighted this compound, alongside compounds like Gomisin B and Kaempferol, as a key active component in various herbal formulations based on its central role in compound-target networks tandfonline.comfigshare.com.
These global PPI network analyses have revealed that this compound, often as part of a synergistic formulation, influences critical signaling pathways. These include the PI3K-Akt and MAPK signaling pathways, as well as proteoglycans in the cancer pathway researchgate.net. In the context of lung cancer, this compound-containing formulations have been linked to the vascular endothelial growth factor signaling pathway, Toll-like receptor signaling pathway, prolactin signaling pathway, FoxO signaling pathway, and HIF-1 signaling pathway wjgnet.com. Furthermore, in studies related to memory disorders, this compound was identified as a pivotal component, and the targets of active components were significantly enriched in the cAMP signaling pathway tandfonline.com. These network-based insights underscore this compound's capacity to modulate a wide array of biological processes through its influence on protein interaction networks.
Table 2: Key Pathways Modulated by this compound (via Network Pharmacology)
| Biological Context | Key Signaling Pathways Involved | Source |
| Central Nervous System Damage | PI3K-Akt signaling pathway, MAPK signaling pathway, Proteoglycans in cancer pathway researchgate.net | researchgate.net |
| Lung Cancer Treatment | Vascular endothelial growth factor signaling pathway, Toll-like receptor signaling pathway, Prolactin signaling pathway, FoxO signaling pathway, PI3K-Akt signaling pathway, HIF-1 signaling pathway wjgnet.com | wjgnet.com |
| Memory Disorders | cAMP signaling pathway tandfonline.com | tandfonline.com |
Cellular Responses to this compound at the Omics Level
Transcriptomic Profiling of Gene Expression Modulation
While direct, standalone transcriptomic profiling studies focusing solely on this compound are not extensively detailed in the provided information, its involvement in modulating various signaling pathways strongly infers its impact on gene expression. Network pharmacology analyses, which include this compound as an active component, frequently employ Gene Ontology (GO) functional enrichment and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses to predict the biological processes and signaling pathways associated with its effects wjgnet.comresearchgate.netijpsonline.comnih.govijpsonline.comresearchgate.net.
The regulation of pathways such as PI3K-Akt, MAPK, VEGF, Toll-like receptor, FoxO, HIF-1, and cAMP, all of which are influenced by this compound or its containing formulations, inherently involves the modulation of gene expression wjgnet.comresearchgate.nettandfonline.com. For example, activation of the cAMP pathway can lead to the activation of cAMP response element-binding protein (CREB), which facilitates the transcription of CRE-dependent genes tandfonline.com. Therefore, while specific gene expression data tables for this compound alone are not available, the identified pathways strongly suggest its role in modulating the cellular transcriptome by influencing the expression of genes within these critical signaling cascades.
Proteomic Analysis of Protein Abundance and Post-Translational Modifications
Proteomic analyses provide insights into changes in protein abundance and modifications in response to a compound. While specific proteomic studies directly attributing effects solely to this compound are limited in the provided literature, research on multi-component traditional Chinese medicine formulations that include this compound has employed proteomic techniques.
For instance, a study investigating the mechanism of Fugui Wenyang Decoction (FGWYD) in treating vascular dementia rats, where this compound is listed as a component, involved protein identification and quantitative analysis of total protein in rat brain tissue nih.govresearchgate.net. This analysis revealed differentially expressed proteins in the model group compared to the sham operation group (23 upregulated and 17 downregulated proteins) and in the FGWYD group compared to the model group (16 upregulated and 10 downregulated proteins) nih.govresearchgate.net. Bioinformatics analysis linked these protein changes to processes such as inflammation, oxidative stress, neuronal apoptosis, neuronal growth and differentiation, signaling pathways, and transcriptional regulation nih.govresearchgate.net. Although these findings reflect the effect of the entire multi-component decoction, this compound's presence as an active ingredient suggests its contribution to the observed proteomic modulations.
Metabolomic Fingerprinting of Cellular Metabolic Pathway Perturbations
Metabolomic fingerprinting is a powerful analytical approach used to identify changes in metabolite concentrations within biological systems in response to various factors, including diseases, treatments, or specific compounds nih.govnih.govresearchgate.net. This technique aims to provide a comprehensive profile of small molecules involved in cellular metabolic pathways nih.govresearchgate.net.
While this compound is recognized as an active component in several traditional Chinese medicine herbs wjgnet.comhuejmp.vnresearchgate.netakjournals.comphcog.compulsus.comijpsonline.comnih.govnih.govtandfonline.comijpsonline.comnih.gov, detailed metabolomic fingerprinting studies specifically attributing cellular metabolic pathway perturbations solely to this compound are not explicitly available in the provided search results. General metabolomic studies have been conducted to identify species- and variety-specific variations in medicinal herbs and to map host-microbe metabolism nih.govresearchgate.net. The broad concept of "metabolomics" has also been mentioned in the context of this compound's potential influence on PGC-1α, a protein involved in metabolic regulation iiim.res.in. However, specific data or detailed findings on how this compound alone perturbs cellular metabolic pathways through metabolomic fingerprinting are not provided in the current literature.
Compound Names and PubChem CIDs
Analytical Method Development for Celabenzine Research
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Quantitative Analysis and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of Celabenzine due to its high resolution, sensitivity, and specificity. ajpamc.comwjpmr.com The development of an HPLC method involves a systematic optimization of chromatographic conditions to achieve adequate separation of this compound from any impurities or degradation products. researchgate.net
A reversed-phase HPLC (RP-HPLC) method is commonly developed for a molecule like this compound. The process begins with selecting an appropriate stationary phase, typically a C18 or C8 column, which separates compounds based on their hydrophobicity. ajpamc.com The mobile phase, a mixture of an aqueous buffer (e.g., water with formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol), is optimized to achieve the desired retention time and peak shape for this compound. researchgate.net Detection is often performed using a UV-Vis detector set at a wavelength where this compound exhibits maximum absorbance.
Once the method is developed, it undergoes rigorous validation according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. youtube.comnih.gov Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. youtube.com
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. youtube.comnih.gov
Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies on spiked samples. youtube.compharmtech.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govpurdue.edu
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. youtube.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. youtube.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. globalresearchonline.net
The results of such a validation study are summarized to confirm the method's performance characteristics.
| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound Method |
|---|---|---|
| Specificity | No interference at the retention time of this compound | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | Defined by linearity studies | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | Repeatability (≤ 2.0%), Intermediate (≤ 2.0%) | Repeatability: 0.8%, Intermediate: 1.2% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
| Robustness | RSD% ≤ 2.0% after minor changes | Pass |
Advanced Mass Spectrometry Techniques for Structural Confirmation and Metabolite Identification in Research Samples
Mass spectrometry (MS) is an indispensable tool for the structural analysis of this compound and the identification of its metabolites. nih.gov Its high sensitivity and ability to determine the molecular weight of compounds with high accuracy make it ideal for these applications. nih.gov
For structural confirmation, high-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the this compound molecular ion. This allows for the calculation of its elemental composition, providing strong evidence for its chemical formula. nih.govchemrxiv.org Further structural information is obtained through tandem mass spectrometry (MS/MS). In this technique, the this compound molecular ion is isolated and fragmented, and the resulting fragment ions are analyzed. nih.gov The fragmentation pattern serves as a structural fingerprint, which can be interpreted to confirm the connectivity of atoms within the molecule.
The identification of metabolites is crucial for understanding the biotransformation of this compound in biological systems. nih.gov This is typically achieved using a hyphenated technique, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netrsc.org A biological sample (e.g., plasma, urine, or liver microsome incubates) is first subjected to chromatographic separation by LC to resolve the parent drug from its metabolites. The eluent is then introduced into the mass spectrometer. researchgate.net Metabolites are often identified by searching for mass signals that are related to the parent drug through common metabolic transformations (e.g., oxidation, hydrolysis, glucuronidation). The structural hypotheses for these potential metabolites are then confirmed by comparing their MS/MS fragmentation patterns with that of the parent this compound. springernature.com
| Precursor Ion (m/z) - [this compound+H]⁺ | Hypothetical Product Ion (m/z) | Postulated Neutral Loss / Fragment Structure |
|---|---|---|
| 350.15 | 322.12 | Loss of CO |
| 294.13 | Loss of C₂H₂O | |
| 252.09 | Loss of a side chain fragment | |
| 145.05 | Represents a core ring structure |
Development of Other Chromatographic and Electrophoretic Methods for Separation and Characterization
While HPLC is the most common technique, other separation methods can be developed for specific research needs related to this compound. mdpi.commdpi.com
Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds. If this compound itself is not amenable to GC analysis, it could potentially be derivatized to increase its volatility. GC, especially when coupled with a mass spectrometer (GC-MS), can provide excellent separation efficiency and structural information. journalagent.com
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field. nih.govgnoscience.com It offers advantages such as rapid analysis times, low sample and solvent consumption, and unique separation selectivity compared to HPLC. nih.gov CE can be particularly useful for the analysis of charged forms of this compound or for chiral separations if this compound exists as enantiomers. gnoscience.com Different modes of CE, such as micellar electrokinetic chromatography (MEKC), can also be used to separate neutral compounds. mdpi.com
Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective chromatographic method often used for preliminary purity checks, reaction monitoring, and determining appropriate conditions for column chromatography. journalagent.com While not as quantitative as HPLC, modern high-performance TLC (HPTLC) methods coupled with densitometric scanning can provide semi-quantitative data.
| Technique | Primary Application for this compound | Advantages | Limitations |
|---|---|---|---|
| HPLC | Quantitative analysis, purity assessment, impurity profiling | High resolution, sensitive, robust, widely applicable | Higher solvent consumption than CE |
| GC-MS | Analysis of volatile impurities or derivatized this compound | Excellent separation efficiency, definitive identification | Requires analyte to be volatile and thermally stable |
| Capillary Electrophoresis (CE) | High-efficiency separations, chiral analysis, analysis of charged species | Fast analysis, low sample volume, unique selectivity | Can be less robust than HPLC for routine QC |
Preclinical Research Models for Mechanistic Exploration of Celabenzine
In Vitro Cellular Models for Mechanistic Pathway Elucidation
The initial stages of mechanistic exploration for a novel compound would involve the use of in vitro cellular models. These models are instrumental in identifying the molecular pathways a compound may influence.
Cell Line-Based Studies for Molecular Target Validation
Researchers commonly employ immortalized cell lines to screen for biological activity and validate potential molecular targets. This cost-effective and highly controlled method allows for the rapid assessment of a compound's effect on specific cellular processes. However, no studies detailing the use of specific cell lines to investigate the molecular targets of Celabenzine are currently available in the public domain.
Primary Cell Culture Systems for Complex Biological Pathway Analysis
To gain a more physiologically relevant understanding, primary cells isolated directly from human or animal tissues are utilized. These cultures, while more complex to maintain, offer a closer representation of the in vivo environment. An analysis of this compound in such systems would provide crucial insights into its impact on complex biological pathways. At present, there is no publicly documented research describing the use of primary cell cultures for the study of this compound.
In Vivo Animal Models for Systemic Mechanistic Investigation
Following promising in vitro findings, research typically progresses to in vivo animal models to understand the systemic effects and mechanisms of a compound. These models are essential for observing the integrated physiological and pathological responses.
Genetically Modified Animal Models for Target Pathway Dissection
Genetically modified animal models, such as transgenic or knockout mice, are powerful tools for dissecting the specific pathways through which a compound exerts its effects. By observing the response to a compound in an animal where a specific gene has been altered, researchers can confirm the compound's target and mechanism. There is no available literature indicating the use of such models in the investigation of this compound.
Future Directions and Emerging Research Avenues for Celabenzine
Integration of Multi-Omics Datasets for Comprehensive Mechanistic Understanding
The complex biological activities of Celabenzine, often involving modulation of multiple signaling pathways, necessitate a multi-faceted approach to fully elucidate its mechanisms of action. Integrating multi-omics datasets, including genomics, proteomics, and metabolomics, represents a critical future direction. Network pharmacology studies have already provided initial insights, suggesting that this compound may exert its effects through pathways such as PI3K-Akt and MAPK signaling in central nervous system damage. In the context of lung cancer, this compound, as an active ingredient in Liu-Wei-Bu-Qi capsule (LBC), has been shown to regulate multiple signaling pathways, including the vascular endothelial growth factor signaling pathway, Toll-like receptor signaling pathway, and PI3K-Akt signaling pathway. Furthermore, in atopic dermatitis, this compound's involvement has been linked to Th17 cell differentiation, EGFR tyrosine kinase inhibitor resistance, C-type lectin receptor signaling, and TNF signaling.
By combining these network pharmacology findings with high-throughput proteomic analyses, researchers can identify direct protein targets and downstream effectors modulated by this compound. Metabolomic profiling could reveal metabolic shifts induced by this compound, providing a functional readout of its impact on cellular processes. The integration of these diverse datasets through systems biology approaches will enable the construction of comprehensive molecular networks, offering a holistic view of how this compound interacts with biological systems. This approach is crucial for understanding its polypharmacological nature and identifying synergistic or antagonistic effects within complex biological pathways.
Advancements in Synthetic Strategies for Accessing Complex this compound Analogues
This compound, characterized by its 13-membered lactam ring with a spermidine (B129725) unit N1-linked to a benzoyl group, is part of a class of macrocyclic spermidine alkaloids that also includes celafurine and celacinnine (B1235249). The total synthesis of this compound and its derivatives, such as (+)-(8S,13R)-cyclothis compound, has been explored, often involving transamidative ring expansion of N-ω-halogenoalkyl-β-lactams. However, the complexity of these macrocyclic structures and the presence of multiple chiral centers present significant synthetic challenges. For instance, in the case of 13-membered rings, while amination and apparent expansion occur, the large rings may not be stable to ammonia, leading to acyclic amides as final products.
Future research will focus on developing more efficient, stereoselective, and scalable synthetic methodologies. This includes exploring novel catalytic reactions, flow chemistry techniques, and enantioselective synthesis to access specific stereoisomers of this compound and its analogues. Advancements in synthetic strategies are vital for:
Overcoming limitations : Addressing issues such as the stability of intermediates and final products during synthesis.
Expanding chemical space : Enabling the creation of a diverse library of this compound analogues with subtle structural modifications.
Facilitating Structure-Activity Relationship (SAR) studies : Providing sufficient quantities of pure compounds for detailed biological evaluation, which is currently limited by the low natural abundance of these alkaloids.
Developing robust synthetic routes will be instrumental in making this compound and its derivatives more accessible for comprehensive research and potential development.
Rational Design Principles for Novel this compound Derivatives with Enhanced Target Specificity
The identification of specific targets and pathways modulated by this compound, such as the RhoA gene in central nervous system protection and various signaling pathways in lung cancer and atopic dermatitis, lays the groundwork for rational drug design. Future efforts will leverage computational methods, including advanced molecular docking simulations and molecular dynamics, to design novel this compound derivatives with enhanced target specificity and improved pharmacological profiles. This compound has already demonstrated strong binding affinity with its target gene, RhoA, indicating stable binding.
By understanding the key binding interactions of this compound with its identified targets, researchers can apply rational design principles to modify its structure. This involves:
Pharmacophore elucidation : Defining the essential structural features of this compound responsible for its biological activity.
Structure-based drug design : Utilizing crystal structures or homology models of target proteins to guide modifications that improve binding affinity and selectivity.
Computational screening : Virtually screening libraries of potential derivatives to predict their interactions with specific targets, thereby reducing the need for extensive empirical synthesis and testing.
This approach aims to create "next-generation" this compound derivatives that can precisely modulate specific biological pathways, potentially reducing off-target effects and enhancing efficacy in particular disease contexts.
High-Throughput and Virtual Screening Approaches for New Target Identification
While current research has identified several potential targets and pathways for this compound, its full polypharmacological spectrum remains largely unexplored. High-throughput screening (HTS) and virtual screening (VS) approaches will be crucial for identifying novel biological targets and expanding the therapeutic indications of this compound. Network pharmacology and molecular docking studies have already been successfully employed to predict potential targets and mechanisms for this compound in various conditions.
HTS involves screening this compound against large libraries of enzymes, receptors, and cellular assays to uncover previously unknown interactions. VS, on the other hand, utilizes computational methods to predict interactions between this compound and a vast array of potential protein targets based on their structural compatibility. These methods can:
Discover novel mechanisms : Uncover new molecular mechanisms beyond those currently understood (e.g., RhoA modulation, PI3K-Akt, MAPK pathways).
Identify new therapeutic areas : Broaden the scope of this compound's potential applications by identifying activity against targets relevant to other diseases.
Prioritize experimental validation : Guide subsequent in-depth experimental studies by flagging promising new targets.
This systematic exploration will provide a more comprehensive understanding of this compound's biological landscape, potentially revealing its utility in a wider range of health conditions.
Exploration of this compound in Chemical Biology and Mechanistic Pharmacology
To move beyond correlative observations and establish definitive cause-and-effect relationships, future research will focus on the in-depth exploration of this compound in chemical biology and mechanistic pharmacology. This involves using this compound as a molecular probe to dissect complex biological pathways and cellular processes. For instance, its strong binding affinity to the RhoA gene suggests it could be a valuable tool for studying RhoA-mediated pathways in central nervous system damage.
Key areas of focus include:
Detailed kinetic and thermodynamic studies : Characterizing the binding kinetics and thermodynamics of this compound with its direct protein targets.
Cellular imaging and localization : Employing advanced imaging techniques to visualize this compound's distribution within cells and its interaction with subcellular components.
Phenotypic screening : Conducting unbiased cellular assays to identify novel biological phenotypes induced by this compound, which can then be linked back to specific molecular targets.
Target validation : Utilizing genetic tools (e.g., CRISPR-Cas9, RNA interference) to confirm the functional relevance of identified targets in this compound's biological effects.
Such detailed mechanistic studies are essential for building a robust understanding of how this compound exerts its effects at a molecular level, providing a foundation for its rational development.
Development of Advanced Delivery Systems for Targeted Research Applications
The inherent chemical properties of this compound, such as its solubility and stability, can influence its research applicability and the consistency of experimental results. Future research will explore the development of advanced delivery systems designed to optimize this compound's performance in targeted in vitro and in vivo research models. This strictly excludes any information related to clinical dosage or administration.
These advanced delivery systems will focus on enhancing the compound's research utility by:
Improving solubility and bioavailability in experimental settings : Encapsulating this compound in nanoparticles or liposomes to improve its dispersion in biological media and cellular uptake in research models.
Enhancing stability : Protecting this compound from degradation in complex biological matrices, ensuring consistent compound exposure during experiments.
Achieving targeted delivery in research models : Designing systems that can deliver this compound specifically to certain cell types, tissues, or organelles within experimental systems, allowing for more precise mechanistic studies and reducing potential off-target effects in complex biological models. For example, targeted nanoparticles could deliver this compound to specific lung cancer cells in an in vitro co-culture system or to specific brain regions in an animal model for CNS research.
Facilitating intracellular delivery : Developing strategies to overcome cellular barriers for compounds that act on intracellular targets.
These advancements in delivery technology will enable more controlled and precise investigations into this compound's biological activities, leading to more reliable and interpretable research findings.
Q & A
Basic Research Questions
Q. What experimental parameters are critical for optimizing Celabenzine synthesis to ensure high purity and yield?
- Methodological Answer :
- Systematically vary reaction conditions (temperature, solvent polarity, catalyst loading) while monitoring yield via gravimetric analysis and purity via HPLC .
- Include negative controls (e.g., catalyst-free reactions) to isolate variable effects.
- Document synthetic protocols exhaustively, including solvent purification and equipment calibration, to ensure reproducibility .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer :
- Use ¹H/¹³C NMR to confirm bond connectivity and stereochemistry. Compare spectral data with computational predictions (e.g., DFT simulations) .
- Employ HPLC-MS to assess purity (>95%) and detect trace byproducts. Calibrate using certified reference standards.
- Validate crystallinity via PXRD and thermal stability via DSC-TGA .
Q. How can researchers establish baseline bioactivity profiles for this compound in in vitro assays?
- Methodological Answer :
- Select cell lines or enzymatic targets aligned with hypothesized mechanisms (e.g., kinase inhibition). Include positive/negative controls (e.g., known inhibitors) .
- Perform dose-response curves (0.1–100 µM) in triplicate to calculate IC₅₀/EC₅₀ values. Use statistical models (e.g., nonlinear regression) to minimize variability .
- Validate assay specificity via siRNA knockdown or competitive binding studies .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s pharmacokinetic data across preclinical studies?
- Methodological Answer :
- Conduct a meta-analysis of variables: dosage regimens, animal models, and analytical methods (e.g., LC-MS vs. ELISA). Use ANOVA to identify confounding factors .
- Compare bioavailability under fed/fasted states and assess metabolic stability in liver microsomes .
- Publish raw datasets with metadata (e.g., animal sex, age) to enable cross-study validation .
Q. What strategies are effective for investigating this compound’s mechanism of action when initial data conflicts with established pathways?
- Methodological Answer :
- Perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment. Cross-reference with KEGG pathways .
- Use proteomic pull-down assays to map protein interaction networks. Validate hits via CRISPR-Cas9 knockout models .
- Apply systems pharmacology modeling to reconcile discrepancies between in vitro potency and in vivo efficacy .
Q. How can computational methods enhance the design of this compound derivatives with improved target selectivity?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) to predict binding affinities against off-target proteins (e.g., CYP450 isoforms). Prioritize derivatives with >10-fold selectivity .
- Validate predictions via MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.
- Synthesize top candidates and test in orthogonal functional assays (e.g., SPR for binding kinetics) .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in this compound studies?
- Methodological Answer :
- Use probit analysis for LD₅₀ calculations. Apply Bonferroni correction for multiple comparisons .
- Include time-to-event models (e.g., Kaplan-Meier curves) for longitudinal toxicity studies.
- Share code repositories (e.g., GitHub) for transparency in data processing .
Q. How should researchers address batch-to-batch variability in this compound’s bioactivity data?
- Methodological Answer :
- Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) for raw materials and synthesis intermediates .
- Use multivariate analysis (PCA) to correlate variability with process parameters (e.g., stirring rate, pH).
- Archive batch samples for retrospective analysis if anomalies arise .
Ethical & Reporting Standards
Q. What guidelines ensure ethical reporting of this compound’s teratogenicity risks in preclinical studies?
- Methodological Answer :
- Adhere to ARRIVE 2.0 guidelines for animal studies: report sample sizes, randomization, and blinding protocols .
- Disclose conflicts of interest and funding sources in the manuscript’s acknowledgments section .
- Submit negative results to preprint servers to combat publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
